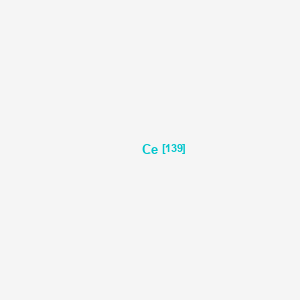
Cerium-139
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium-139 is a radioactive isotope of cerium, a rare earth element with the atomic number 58. This compound has a half-life of approximately 137.63 days and decays into lanthanum-139 through beta decay . This isotope is notable for its applications in various scientific fields, particularly in nuclear medicine and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium-139 is primarily produced through the proton bombardment of a lanthanum-139 target. This process involves accelerating protons to high energies and directing them at a lanthanum-139 target, resulting in the nuclear reaction that produces this compound . The reaction conditions typically involve proton energies ranging from 5 to 30 MeV, with higher energies yielding greater amounts of this compound .
Industrial Production Methods: In an industrial setting, this compound can also be obtained as a byproduct of uranium fission. this method is less favored due to the presence of highly radioactive nuclear waste products . The proton bombardment method remains the preferred approach for producing this compound for medical and research applications.
Chemical Reactions Analysis
Types of Reactions: Cerium-139, like other cerium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution. In its +3 oxidation state, cerium can react with dilute sulfuric acid to form cerium(III) ions and hydrogen gas . Additionally, cerium can tarnish in air, forming cerium(IV) oxide .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form cerium(IV) oxide.
Reduction: Cerium(IV) compounds can be reduced to cerium(III) using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Cerium can participate in substitution reactions with various ligands, forming complex compounds.
Major Products:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(III) compounds (e.g., CeCl₃)
Substitution: Various cerium complexes depending on the ligands used.
Scientific Research Applications
Cerium-139 has several important applications in scientific research:
Nuclear Medicine: this compound is used as a diagnostic agent in Single Photon Emission Computed Tomography (SPECT) due to its monoenergetic gamma-ray emission.
Environmental Remediation: this compound can be used in the removal of radioactive contaminants from wastewater through adsorption processes.
Industrial Applications: this compound is used in the production of standards and calibration sources for radiometric equipment.
Mechanism of Action
The mechanism by which cerium-139 exerts its effects is primarily through its radioactive decay. As this compound decays, it emits beta particles and gamma rays, which can be detected and used for imaging and diagnostic purposes in nuclear medicine . The molecular targets and pathways involved in its action are related to its interaction with biological tissues and its ability to emit detectable radiation.
Comparison with Similar Compounds
Cerium-139 can be compared with other cerium isotopes and similar radioactive elements:
Cerium-141 and Cerium-144: These isotopes have different half-lives and decay modes, making them suitable for different applications.
Lanthanum-139: The decay product of this compound, which has its own unique properties and applications.
Other Rare Earth Elements: Elements such as praseodymium and neodymium have similar chemical properties but different radioactive behaviors.
This compound stands out due to its specific half-life and gamma-ray emission, making it particularly useful in diagnostic imaging and environmental applications.
Properties
CAS No. |
13982-30-4 |
|---|---|
Molecular Formula |
Ce |
Molecular Weight |
138.90665 g/mol |
IUPAC Name |
cerium-139 |
InChI |
InChI=1S/Ce/i1-1 |
InChI Key |
GWXLDORMOJMVQZ-BJUDXGSMSA-N |
Isomeric SMILES |
[139Ce] |
Canonical SMILES |
[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















